Fluticasone-d3 17beta-Carboxylic Acid

LC-MS/MS MRM Bioanalysis

Quantifying fluticasone 17β-carboxylic acid in plasma at sub-pg/mL levels is hampered by matrix effects. Fluticasone-d3 17β-Carboxylic Acid is the deuterated internal standard that mirrors analyte extraction, chromatography, and ionization, enabling accurate quantification. • Validated LOQ 0.5 pg/mL (r² ≥0.9992) • Intra-/inter-batch precision ≤5.06% CV; mean recovery 93.5% • Used in FDA/EMA bioequivalence studies; complies with ICH Q3B(R2) Available as stable isotope-labeled reference standard for LC-MS/MS method development and routine bioanalysis.

Molecular Formula C21H26F2O5
Molecular Weight 399.4 g/mol
Cat. No. B15142320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone-d3 17beta-Carboxylic Acid
Molecular FormulaC21H26F2O5
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F
InChIInChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12+,13+,15+,16+,18+,19+,20+,21+/m1/s1/i1D3
InChIKeyQSVBUQTYFQFEHC-APLLRPFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluticasone-d3 17β-Carboxylic Acid Overview


Fluticasone-d3 17beta-Carboxylic Acid (FP 17β-CA-d3) is a stable isotope-labeled internal standard consisting of the fluticasone 17β-carboxylic acid molecule with three deuterium atoms incorporated on the C16-methyl group . As the deuterated analog of the primary inactive metabolite of fluticasone propionate, it is employed exclusively in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of fluticasone 17β-carboxylic acid in biological matrices [1]. Its molecular formula is C21H23D3F2O5 with a molecular weight of 399.44 g/mol, representing a mass increase of +3 Da relative to the unlabeled analyte .

Stable isotope-labeled internal standard (+3 Da)
LC-MS/MS quantification of fluticasone 17β-carboxylic acid in biological matrices
Enables interference-free metabolite monitoring

Why Fluticasone-d3 17β-Carboxylic Acid Is Irreplaceable


Accurate quantification of fluticasone 17β-carboxylic acid at sub‑pg/mL concentrations in human plasma requires an internal standard that precisely mimics the analyte's extraction recovery, chromatographic retention, and ionization efficiency [1]. Unlabeled fluticasone 17β-carboxylic acid cannot be used as an internal standard because it is indistinguishable from the endogenous analyte in the mass spectrometer [1]. Alternative deuterated compounds, such as fluticasone propionate‑d3 (FP‑d3) or fluticasone propionate‑d5, differ structurally and exhibit distinct MRM transitions (e.g., m/z 504.2→293.2 for FP‑d3 vs. m/z 456.3→293.2 for FP 17β-CA‑d3) [1]. The use of a mismatched internal standard introduces matrix effect variability and compromises assay accuracy, which is unacceptable for regulatory bioequivalence studies [1].

Unlabeled analyte indistinguishable
Unlabeled FP 17β-CA cannot be used as IS; identical mass prevents separate detection.
Structural analog mismatch
Deuterated parent drug (e.g., FP-d3) exhibits distinct MRM transitions and retention, introducing matrix effect variability.
Method accuracy compromise
Mismatched IS may compromise assay accuracy and precision for studies requiring high sensitivity.

Fluticasone-d3 17β-Carboxylic Acid: Comparative Evidence


Metabolite-Specific MRM Transition

Fluticasone-d3 17beta-Carboxylic Acid (FP 17β-CA-d3) possesses a protonated precursor→product ion transition of m/z 456.3→293.2, which is +3 Da higher than the unlabeled metabolite (m/z 453.3→293.2) and distinct from the parent drug internal standard FP-d3 (m/z 504.2→293.2) [1]. This unique transition allows simultaneous, interference-free monitoring of both parent drug and metabolite in a single analytical run [1].

MRM Transition
Head-to-head
m/z 456.3 → 293.2
Enables interference-free metabolite monitoring
+3 Da vs unlabeled, distinct from parent IS (m/z 504.2)
LC-MS/MS MRM Bioanalysis

Validated Sub-pg/mL Quantification

When employed as the internal standard, FP 17β-CA-d3 enabled a calibration range of 0.5–100 pg/mL for fluticasone 17β-carboxylic acid in human plasma, with a correlation coefficient (r²) ≥ 0.9992 [1]. The method achieved intra‑batch and inter‑batch accuracy of 95.5–103.4% and precision (CV) of 0.74–5.06%, and was successfully applied to a bioequivalence study of 200 μg fluticasone propionate nasal spray in 18 healthy subjects [1].

Calibration Range
Reported
0.5 – 100 pg/mL
Supports sub-pg/mL quantification in plasma
r² ≥ 0.9992; accuracy 95.5–103.4%, CV ≤ 5.06%
Bioequivalence Pharmacokinetics Method Validation

Structural Fidelity for Matrix Effect Control

FP 17β-CA-d3 is structurally identical to the target analyte except for the replacement of three hydrogens with deuteriums on a non‑exchangeable carbon [1]. This structural fidelity ensures that the internal standard co‑elutes with the analyte and experiences identical matrix‑induced ionization suppression or enhancement, a property not shared by structural analogs or alternative deuterated parent drug standards [1].

Structural Fidelity
Class-level inference
C21H23D3F2O5 vs C25H31D3F3O5S
Ensures matched extraction and ionization
Structural analog may exhibit differential recovery ~15–20%
Matrix Effect Ion Suppression Bioanalytical Method Validation

Enhanced Recovery and Precision

In the validated UPLC‑MS/MS method, the mean assay recovery for fluticasone 17β‑carboxylic acid was 93.5% when FP 17β-CA-d3 was used as the internal standard [1]. The intra‑batch and inter‑batch precision (CV) ranged from 0.74% to 5.06% across quality control levels [1]. These values meet the stringent FDA bioanalytical method validation guidance (±15% for accuracy and precision) and are achieved precisely because the deuterated IS compensates for extraction losses [1].

Recovery & Precision
Reported
93.5% recovery
Supports reproducible low-level quantification
Intra-/inter-batch CV 0.74–5.06%
Extraction Recovery Precision Accuracy

Fluticasone-d3 17β-Carboxylic Acid Applications


Regulatory Bioequivalence Studies

When a generic manufacturer seeks FDA or EMA approval for a fluticasone propionate nasal spray or dry powder inhaler, the pivotal bioequivalence study requires quantification of the major metabolite (FP 17β-CA) in human plasma at sub‑pg/mL levels. Fluticasone-d3 17beta-Carboxylic Acid is the only internal standard that has been validated in a published method meeting these sensitivity requirements (0.5–100 pg/mL, r² ≥ 0.9992) and applied successfully in a 18‑subject Indian bioequivalence trial [1]. Its use is mandated by regulatory expectation for isotope dilution mass spectrometry in low‑exposure analyte quantification.

Inhaled Corticosteroid PK Studies

In clinical trials evaluating the systemic safety of fluticasone propionate (e.g., effects on hypothalamic‑pituitary‑adrenal axis suppression), accurate measurement of the circulating metabolite is essential. The validated UPLC‑MS/MS method employing FP 17β-CA-d3 demonstrated mean assay recovery of 93.5% and intra‑/inter‑batch precision ≤5.06% CV, enabling reliable quantification even when plasma concentrations fall below 1 pg/mL [1]. This performance directly supports studies that must differentiate negligible systemic exposure from true non‑detectable levels.

Therapeutic Drug Monitoring in Special Populations

Pediatric, geriatric, or renally impaired patients may exhibit altered fluticasone metabolism. Laboratories developing in‑house LC‑MS/MS assays for research‑use‑only therapeutic monitoring require an internal standard that co‑elutes with the metabolite and corrects for matrix effects across diverse plasma sources. Fluticasone-d3 17beta-Carboxylic Acid, with its exact structural match to the analyte and +3 Da mass shift, provides the chromatographic and mass spectrometric fidelity necessary to validate assays with precision (0.74–5.06% CV) and accuracy (95.5–103.4%) compliant with CLIA/CAP guidelines for research biomarker quantification [1].

Quality Control and Batch Release Testing

During stability studies and batch release testing of fluticasone propionate formulations, the quantification of the 17β‑carboxylic acid impurity (or degradation product) is a critical quality attribute. While FP 17β-CA-d3 is primarily a bioanalytical internal standard, its use in LC‑MS/MS assays for impurity profiling in drug substance and product ensures accurate quantitation of trace‑level degradants (LLOQ 0.5 pg/mL on‑column), thereby supporting ICH Q3B(R2) compliance for reporting thresholds [1].

Application
Selection Property
Validation Focus
Metabolite quantification method validation
Metabolite-specific deuterated IS
Sub-pg/mL sensitivity and matrix effect control
Inhaled corticosteroid PK research
High recovery and precision ISTD
Systemic exposure quantification at low pg/mL
PK monitoring in special populations research
Co-eluting, matrix-matched ISTD
Accuracy across diverse plasma matrices
Impurity profiling in drug substance/product
Trace-level degradation product quantification
LLOQ suitability for reporting thresholds

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36 linked technical documents
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